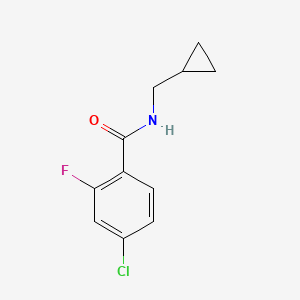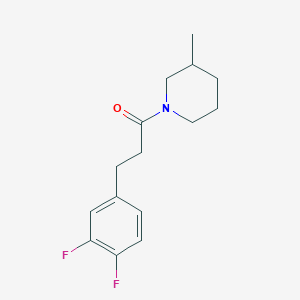
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as DFP, is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among researchers due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce changes in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also produces consistent and reliable results in experiments. However, it is important to note that this compound is a controlled substance and must be handled with care to ensure safety.
Future Directions
There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the long-term effects of this compound use, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been found to possess a variety of pharmacological properties and interacts with various neurotransmitter systems in the brain. While it has several advantages for use in lab experiments, it is important to handle it with care due to its controlled substance status. There are several potential future directions for research on this compound, including further studies on its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the reductive amination reaction. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with methylamine and formaldehyde in the presence of a reducing agent.
Scientific Research Applications
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including stimulant, euphoric, and empathogenic effects. It has also been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-3-2-8-18(10-11)15(19)7-5-12-4-6-13(16)14(17)9-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQZOTWCGJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
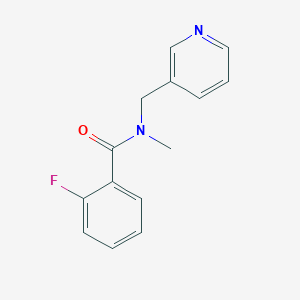
![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
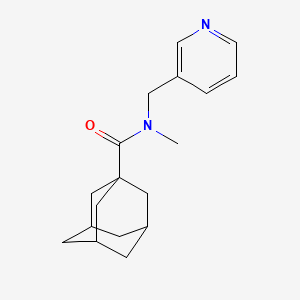
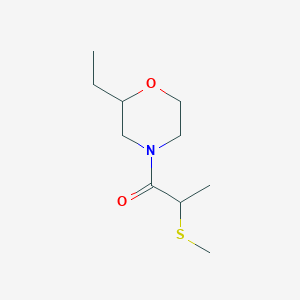
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
